Stimulant of adrenergic beta 2 receptors. It is used as a bronchodilator, antiasthmatic agent, and tocolytic agent.
Hexoprenaline sulfate
CAS No.: 32266-10-7
VCID: VC21338346
Molecular Formula: C22H34N2O10S
Molecular Weight: 518.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Hexoprenaline sulfate is a pharmaceutical compound used primarily as a bronchodilator, antiasthmatic, and tocolytic agent. It is an ethanolamine sulfate salt of hexoprenaline, which acts as a selective beta-2 adrenergic receptor agonist. This compound is known for its efficacy in treating bronchospasm associated with obstructive airways diseases such as asthma, bronchitis, and emphysema . Bronchodilator and AntiasthmaticHexoprenaline sulfate is effective in relieving bronchospasm by stimulating beta-2 adrenergic receptors in the lungs, making it useful for treating asthma and other obstructive airway diseases . It is administered via inhalation, orally, or intravenously, depending on the severity of the condition . Tocolytic EfficacyWhen compared to atosiban, hexoprenaline has shown variable efficacy in tocolysis. It is more effective in short-term tocolysis at later gestational ages but may cause more side effects such as palpitations and maternal tachycardia . Immunological EffectsStudies have explored the effects of hexoprenaline sulfate on immunoglobulin production. It has been found that hexoprenaline sulfate can abolish certain effects in cultures with thyroxine but does not affect IgG production without thyroxine . Neurodevelopmental OutcomesLong-term follow-up studies on infants born after tocolytic treatment with hexoprenaline have shown mixed results regarding neurodevelopmental outcomes. While some infants showed no impairment, others had severe neurodevelopmental issues . Contraindications and InteractionsHexoprenaline sulfate is contraindicated in conditions such as hyperthyroidism, cardiovascular diseases, and hypertension. It interacts with beta blockers, which can reduce its therapeutic effects, and with methylxanthines, which can enhance its action . Table 2: Clinical Uses and Administration Routes
Table 3: Comparison of Tocolytic Efficacy with Atosiban
References: |
|||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 32266-10-7 | |||||||||||||||||||||
Product Name | Hexoprenaline sulfate | |||||||||||||||||||||
Molecular Formula | C22H34N2O10S | |||||||||||||||||||||
Molecular Weight | 518.6 g/mol | |||||||||||||||||||||
IUPAC Name | 4-[2-[6-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]hexylamino]-1-hydroxyethyl]benzene-1,2-diol;sulfuric acid | |||||||||||||||||||||
Standard InChI | InChI=1S/C22H32N2O6.H2O4S/c25-17-7-5-15(11-19(17)27)21(29)13-23-9-3-1-2-4-10-24-14-22(30)16-6-8-18(26)20(28)12-16;1-5(2,3)4/h5-8,11-12,21-30H,1-4,9-10,13-14H2;(H2,1,2,3,4) | |||||||||||||||||||||
Standard InChIKey | GTDCHGNGVGRHQY-UHFFFAOYSA-N | |||||||||||||||||||||
SMILES | C1=CC(=C(C=C1C(CNCCCCCCNCC(C2=CC(=C(C=C2)O)O)O)O)O)O.OS(=O)(=O)O | |||||||||||||||||||||
Canonical SMILES | C1=CC(=C(C=C1C(CNCCCCCCNCC(C2=CC(=C(C=C2)O)O)O)O)O)O.OS(=O)(=O)O | |||||||||||||||||||||
Purity | > 95% | |||||||||||||||||||||
Quantity | Milligrams-Grams | |||||||||||||||||||||
Synonyms | 1,2-benzenediol,4,4’-(1,6-hexanediylbis(imino(1-hydroxy-2,1-ethanediyl)))bis; 2,2’-(hexamethylenediimino)-1,1’-bis(3,4-dihydroxyphenyl)diethanolsulfate; benzylalcohol,alpha,alpha’-(hexamethylenebis(iminomethylene))bis(3,4-dihydrox; bronocholysinsulfate; Iprad | |||||||||||||||||||||
PubChem Compound | 325003 | |||||||||||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume